molecular formula C16H13ClN4 B8506854 7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine CAS No. 66492-61-3

7-Chloro-2-methyl-5-phenyl-5H-[1,2,4]triazolo[5,1-a]isoindol-5-amine

Cat. No. B8506854
Key on ui cas rn: 66492-61-3
M. Wt: 296.75 g/mol
InChI Key: DTCHLPAVBUCQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076823

Procedure details

2.0 g (10.3 mmol) of 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole is dissolved in 50 ml of tetrahydrofuran (THF) (freshly distilled from lithium aluminum hydride) mechanically stirred in a 250 ml round-bottom 3-necked flask equipped with a septum and nitrogen inlet and cooled in an ice bath. 13.6 ml (22.7 mmol) of n-butyllithium (1.67 mol/liter in hexane) is injected with a syringe and the mixture is stirred in the ice bath for 30 minutes. 2.12 g (20.6 mmol) of benzonitrile is added in a little THF. After stirring for 30 minutes in the ice bath, and for 30 minutes at room temperature, the mixture is poured into a chilled stirred mixture of 100 ml of 2.5 M ammonium chloride and 200 ml of chloroform. The layers are separated and the aqueous layer washed with chloroform. The combined chloroform layers are washed with water and dried (Na2SO4). The chloroform is removed under vacuum and the residue is recrystallized from toluene to yield 1.5 g of the title compound, m.p. 173°-175°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.12 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH3:13])[NH:10][N:9]=2)=[CH:4][CH:3]=1.C([Li])CCC.[C:19](#[N:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl-].[NH4+]>O1CCCC1.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:8]1=[N:12][C:11]([CH3:13])=[N:10][N:9]1[C:19]2([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[NH2:26] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NNC(=N1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
mechanically stirred in a 250 ml round-bottom 3-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
freshly distilled from lithium aluminum hydride)
CUSTOM
Type
CUSTOM
Details
equipped with a septum and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
the mixture is poured into a chilled
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer washed with chloroform
WASH
Type
WASH
Details
The combined chloroform layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The chloroform is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(N3C(C2=CC1)=NC(=N3)C)(N)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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